molecular formula C12H4Cl4O2 B1206309 1,2,7,8-Tetrachlorodibenzo-P-dioxin CAS No. 34816-53-0

1,2,7,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1206309
CAS RN: 34816-53-0
M. Wt: 322 g/mol
InChI Key: YDZCLBKUTXYYKS-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Synthesis Analysis

TCDD is formed as an unintentional by-product of incomplete combustion . It may be released to the environment during the combustion of fossil fuels and wood, and during the incineration of municipal and industrial wastes . The congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .


Molecular Structure Analysis

The molecular formula of TCDD is C12H4Cl4O2 . The InChI representation is InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12 (11 (5)16)18-10-4-7 (15)6 (14)3-9 (10)17-8/h1-4H . The Canonical SMILES representation is C1=CC (=C (C2=C1OC3=CC (=C (C=C3O2)Cl)Cl)Cl)Cl .


Chemical Reactions Analysis

TCDD caused a significant increase in postnuclear cAMP-dependent protein kinase (PKA) after 24 h of treatment . The actions of TCDD on protein kinases were partially blocked by the protein synthesis inhibitor, cycloheximide .


Physical And Chemical Properties Analysis

The molecular weight of TCDD is 322.0 g/mol . It is a colorless solid with no distinguishable odor at room temperature .

Scientific Research Applications

Toxicogenomics and Epigenetics

TCDD has been studied for its transgenerational epigenetic effects . In rats, exposure to TCDD resulted in various toxicities, including hepatotoxicity and immune suppression. Interestingly, unexposed progeny of exposed rats also showed altered hepatic transcriptomic profiles and increased incidence of diseases, suggesting epigenetic modifications .

Environmental Contamination and Toxicity

As a persistent environmental contaminant, TCDD’s presence in herbicides, pesticides, and industrial by-products has been associated with significant health concerns. Research has focused on its cytotoxic effects on animal and human tissues and its potential role in tumorigenesis and chronic diseases .

Mitigation of Toxicity

Recent studies have explored the use of boron compounds to mitigate TCDD-induced toxicity. These compounds have shown promise in protecting human peripheral blood mononuclear cells from TCDD’s cytotoxic, genotoxic, and oxidative stress effects, positioning them as potential chemopreventive agents .

Risk Assessment and Health Reevaluation

The U.S. Environmental Protection Agency (EPA) has conducted comprehensive reassessments of TCDD’s exposure and health risks. These reassessments include detailed discussions on mechanisms of action, dose-response, and scientific highlights from draft reassessment .

Metabolomics and Biological Functions

Research has also delved into the metabolomic profile disruptions caused by acute TCDD exposure. Studies using ingenuity pathway analysis have identified top enriched diseases and biological functions associated with TCDD treatment, providing insights into its systemic effects .

Safety And Hazards

TCDD is a highly toxic compound. It is harmful if swallowed and may be fatal if it enters the airways . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause drowsiness or dizziness . It may damage fertility or the unborn child .

Future Directions

There is ongoing research into the effects of TCDD on human health and the environment . This includes studies on the bioaccumulation of TCDD in animals and humans, the impact of TCDD on public health, and the development of methods for the detoxification of TCDD from the environment .

Relevant Papers

There are many papers that have been published on the topic of TCDD. Some of these include studies on the synthesis and properties of TCDD , the effects of TCDD on human health , and the environmental impacts of TCDD .

properties

IUPAC Name

1,2,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12(11(5)16)18-10-4-7(15)6(14)3-9(10)17-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZCLBKUTXYYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073478
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,7,8-Tetrachlorodibenzo-P-dioxin

CAS RN

34816-53-0
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34816-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CLS478M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 1,2,7,8-TCDD once it enters an organism?

A: Research using radiolabeled 1,2,7,8-TCDD in a ruminating Holstein calf demonstrated that after oral administration, the compound is primarily excreted through feces (81.6% of the dose) with a smaller proportion excreted in urine (10.6%). [] The study also revealed that 1,2,7,8-TCDD accumulated in various tissues, with the highest concentrations found in the intestines, rumen, liver, and carcass. [] This indicates that while a significant portion is eliminated, 1,2,7,8-TCDD can persist in certain tissues.

Q2: Are there any noticeable differences in how 1,2,7,8-TCDD is distributed within different species?

A: Studies comparing 1,2,7,8-TCDD distribution in calves and common carp highlight some key differences. In carp, visceral fat was identified as the primary site of accumulation, followed by the liver. [] This contrasts with the calf study, where intestinal tissues showed the highest concentrations. [] These findings suggest that species-specific physiological factors influence the distribution and accumulation of 1,2,7,8-TCDD.

Q3: Does 1,2,7,8-TCDD undergo any metabolic transformations within the body?

A: Both the calf and carp studies provide evidence of 1,2,7,8-TCDD metabolism. The calf study identified a hydroxylated metabolite in the plasma, raising concerns about potential interference with thyroid hormone homeostasis. [] Research in carp revealed the presence of at least three metabolites in bile, with the parent compound representing only a small fraction of the total radioactive material. [] These findings demonstrate that while 1,2,7,8-TCDD is considered persistent, it can undergo metabolic transformations, potentially leading to the formation of metabolites with different toxicological properties.

Q4: How do the physicochemical properties of 1,2,7,8-TCDD influence its distribution in food products?

A: A study investigating the distribution of various contaminants in fortified milk revealed a correlation between a compound's lipophilicity and its distribution between skim milk and fat, as well as between curd and whey. [] Given that 1,2,7,8-TCDD is highly lipophilic, this research suggests that it would likely be concentrated in the fat fraction of milk. This information is crucial for understanding the potential human health risks associated with the consumption of contaminated dairy products.

Q5: What are the environmental implications of 1,2,7,8-TCDD's persistence and potential for bioaccumulation?

A: The studies highlighting the persistence of 1,2,7,8-TCDD in animal tissues and its presence in various compartments of milk underscore the potential for this compound to bioaccumulate in the environment and enter the food chain. [, , ] This bioaccumulation poses a significant ecological risk, as top predators, including humans, can be exposed to higher concentrations of 1,2,7,8-TCDD through the consumption of contaminated food sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.